(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with ethyl and dimethyl groups, and a propenoic acid moiety . It is primarily used for research purposes in various scientific fields .
Preparation Methods
The synthesis of 3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 3-ethylphenylhydrazine with 2,5-dimethylfuran to form the pyrrole ring . This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to introduce the propenoic acid moiety . The reaction conditions typically involve the use of a base such as piperidine and an organic solvent like ethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Scientific Research Applications
3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar compounds to 3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid include:
3-(3,4-Dimethoxyphenyl)propionic acid: This compound has a similar structure but with methoxy groups instead of ethyl and dimethyl groups.
3-(2-Ethylphenyl)-2-propenoic acid: This compound shares the propenoic acid moiety but has different substituents on the aromatic ring.
The uniqueness of 3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(E)-3-[1-(3-ethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H19NO2/c1-4-14-6-5-7-16(11-14)18-12(2)10-15(13(18)3)8-9-17(19)20/h5-11H,4H2,1-3H3,(H,19,20)/b9-8+ |
InChI Key |
NIJPPLZRTIYNSS-CMDGGOBGSA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Origin of Product |
United States |
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